Boc-Glu(OtBu)-OH

Catalog No.
S1768816
CAS No.
13726-84-6
M.F
C14H25NO6
M. Wt
303.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glu(OtBu)-OH

CAS Number

13726-84-6

Product Name

Boc-Glu(OtBu)-OH

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)

InChI Key

YGSRAYJBEREVRB-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Glu(OtBu)-OH;13726-84-6;Boc-L-glutamicacid5-tert-butylester;(S)-5-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid;YGSRAYJBEREVRB-VIFPVBQESA-N;N-Boc-L-GlutamicAcid5-Tert-ButylEster;AmbotzBAA1297;AC1ODTMW;PubChem18923;Boc-L-Glu(OtBu)-OH;N-t-Butyloxycarbonyl-L-glutamicacidgamma-t-butylester;KSC496A6J;15436_ALDRICH;SCHEMBL617476;15436_FLUKA;CTK3J6064;MolPort-003-926-793;ZINC1640076;ANW-43367;MFCD00038257;AKOS015922884;CB-1670;RL01642;RTR-004968;AJ-28562

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-Glu(OtBu)-OH, also known as N-Boc-L-glutamic acid γ-tert-butyl ester, is a synthetic building block used in organic chemistry, specifically in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for creating peptides, which are chains of amino acids. Boc-Glu(OtBu)-OH serves as a protected form of the amino acid L-glutamic acid with a tert-butyl ester protecting group on the side chain carboxylic acid and a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus []. These protecting groups prevent unwanted reactions during peptide synthesis and are strategically removed later to obtain the desired peptide sequence.


Molecular Structure Analysis

Boc-Glu(OtBu)-OH has a complex molecular structure containing several key functional groups:

  • Boc protecting group (tert-butyloxycarbonyl): This bulky group attached to the amino group (NH2) prevents it from reacting with other amino acids during peptide chain formation [].
  • L-glutamic acid core: This is the core structure derived from the naturally occurring amino acid L-glutamic acid. It contains an amino group, an alpha-carboxylic acid group, and a side chain with another carboxylic acid group (gamma-carboxyl group) [].
  • Tert-butyl ester protecting group: This group attached to the side-chain carboxylic acid prevents it from participating in peptide bond formation while allowing the alpha-carboxylic acid to react freely [].

The overall structure allows for controlled incorporation of L-glutamic acid with a protected side chain into peptides during SPPS.


Chemical Reactions Analysis

Synthesis

Boc-Glu(OtBu)-OH can be synthesized through various methods, but a common approach involves reacting L-glutamic acid with Boc anhydride to form the N-Boc protected derivative. Subsequently, the side-chain carboxylic acid is selectively esterified with tert-butyl alcohol to obtain Boc-Glu(OtBu)-OH.

Deprotection

During SPPS, Boc-Glu(OtBu)-OH reacts with another amino acid building block to form a peptide bond. This process involves removing the Boc protecting group using an acidic cleavage reagent, typically trifluoroacetic acid (TFA). The tert-butyl ester group on the side chain can be selectively cleaved later under different conditions, often using acidic or basic media, to reveal the free carboxylic acid group in the final peptide [].

Other relevant reactions

Boc-Glu(OtBu)-OH can participate in various other reactions depending on the desired outcome. For instance, it can undergo coupling reactions with other functional groups for further chemical modifications.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting point: 92-95 °C [].
  • Boiling point: Not applicable due to decomposition at high temperatures.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []. Insoluble in water.
  • Stability: Stable under dry conditions at room temperature. However, it can decompose under acidic or basic conditions [].

Boc-Glu(OtBu)-OH, also known as N-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a key building block used in scientific research for solid-phase peptide synthesis (SPPS) [, ]. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

  • Function

    Boc-Glu(OtBu)-OH serves two important functions in SPPS:

    • N-terminal protection: The Boc (tert-butyloxycarbonyl) group protects the free amino group (N-terminus) of the glutamate residue. This prevents unwanted reactions with the N-terminus during peptide chain assembly [].
    • Glutamate with tert-butyl ester side chain: The OtBu (tert-butyl) group modifies the side chain of the glutamate residue, converting the carboxylic acid group into a tert-butyl ester. This temporary modification allows for controlled deprotection later in the synthesis process to reveal the reactive carboxylic acid group necessary for peptide bond formation [].
  • Benefits of Boc-Glu(OtBu)-OH:

    • Enables the incorporation of glutamate residues with a protected side chain into peptides.
    • Offers controlled deprotection of the side chain, allowing for specific attachment points during peptide assembly.
    • Compatible with standard Boc chemistry protocols commonly used in SPPS [].

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Dates

Modify: 2023-08-15

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